5-Isobutyl-1,3,4-oxadiazol-2-amine

Description

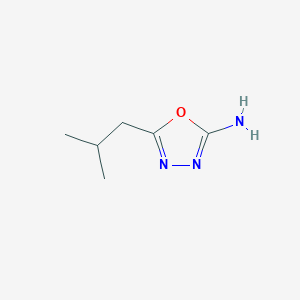

5-Isobutyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an isobutyl group at position 5 and an amine group at position 2. This compound belongs to a broader class of 1,3,4-oxadiazoles, which are widely studied for their diverse pharmacological activities, including cholinesterase inhibition, anticancer, and antimicrobial properties .

Properties

IUPAC Name |

5-(2-methylpropyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTZRGLLNSCJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588035 | |

| Record name | 5-(2-Methylpropyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69741-90-8 | |

| Record name | 5-(2-Methylpropyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylpropyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-1,3,4-oxadiazol-2-amine typically involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl₃) as a dehydrating agent . Another common method involves the reaction between an acylhydrazide and carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture .

Industrial Production Methods

Industrial production methods for 1,3,4-oxadiazole derivatives, including 5-Isobutyl-1,3,4-oxadiazol-2-amine, often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the oxadiazole ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

5-Isobutyl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isobutyl-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Physical Properties of Selected 1,3,4-Oxadiazol-2-amines

Cholinesterase Inhibition

Long alkyl chain derivatives (e.g., N-dodecyl-5-aryl-oxadiazol-2-amines) show potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC₅₀ values in the micromolar range. The dodecyl chain enhances lipophilicity, improving membrane permeability .

Anticancer Activity

5-Substituted-N-aryl derivatives exhibit broad-spectrum anticancer activity against leukemia, CNS, and breast cancer cell lines. The amine group is critical for hydrogen bonding with targets like GSK-3β, as shown in molecular docking studies .

Key Differences and Implications

- Hydrogen Bonding: Unlike aryl-substituted analogs, the isobutyl group lacks π-π stacking but may improve solubility in non-polar environments .

- Commercial Viability : Discontinuation of 5-Isobutyl-1,3,4-oxadiazol-2-amine contrasts with active research on its analogs, highlighting a need for renewed synthetic exploration .

Biological Activity

5-Isobutyl-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

5-Isobutyl-1,3,4-oxadiazol-2-amine has the following chemical characteristics:

- Molecular Formula : C7H12N4O

- Molecular Weight : 168.20 g/mol

- IUPAC Name : 5-Isobutyl-1,3,4-oxadiazol-2-amine

The biological activity of 5-Isobutyl-1,3,4-oxadiazol-2-amine is attributed to its ability to interact with various biological targets. The primary mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that govern cellular responses.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against various pathogens.

Antimicrobial Activity

Research has demonstrated that 5-Isobutyl-1,3,4-oxadiazol-2-amine exhibits notable antimicrobial activity. A study evaluated its efficacy against several bacterial strains and fungi. The results are summarized in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have shown that 5-Isobutyl-1,3,4-oxadiazol-2-amine can induce apoptosis in a dose-dependent manner. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that the compound may have potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of 5-Isobutyl-1,3,4-oxadiazol-2-amine against multidrug-resistant strains of bacteria. The study concluded that the compound significantly reduced bacterial counts compared to untreated controls.

Case Study 2: Anticancer Properties

A preclinical study investigated the effects of 5-Isobutyl-1,3,4-oxadiazol-2-amine on tumor growth in mice models. Results showed a marked reduction in tumor size and weight compared to control groups treated with saline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.